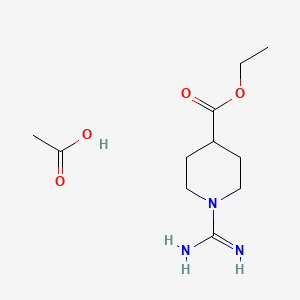
5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid
Übersicht
Beschreibung
5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid is a unique chemical compound with the linear formula C14H9O4N2Cl1 . It has shown significant promise in various research fields.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H9O4N2Cl1 . The InChI key is XPORMAZMHQWFRF-UHFFFAOYSA-N . The average mass is 304.685 Da and the monoisotopic mass is 304.025085 Da .Physical And Chemical Properties Analysis
This compound is a solid . Its physical and chemical properties would depend on its structure and the environment in which it is stored. Unfortunately, specific details about its physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antiviral Agents Against Tobacco Mosaic Virus (TMV)
5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid: has been studied for its potential as an antiviral agent. Specifically, it has shown promising activity against the Tobacco Mosaic Virus (TMV), which is a significant problem in agriculture due to its widespread damage and economic impact . The compound’s efficacy against TMV suggests its utility in developing novel antiviral drugs with unique mechanisms of action.
Medicinal Chemistry
In the field of medicinal chemistry, this compound serves as a building block for synthesizing various derivatives that could have therapeutic applications. Its structure allows for the creation of novel pyrazole amide derivatives, which have been designed and synthesized for their anti-TMV activity . This indicates the compound’s versatility in drug design and synthesis.
Organic Synthesis
The compound is also valuable in organic synthesis. It can be used as a precursor for synthesizing more complex molecules. Its reactive sites make it a suitable candidate for various chemical reactions, contributing to the synthesis of a wide range of organic compounds .
Material Science
In material science, derivatives of 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid could be used in the synthesis of co-oligomers for lasing applications. These materials are of interest for their optoelectronic characteristics and potential use in creating lasing devices with different or improved performance .
Chemical Research
This compound is a subject of continuous research in chemical synthesis. It’s involved in studies related to continuous flow-flash chemistry, which is a technique used to scale up the synthesis of complex organic molecules efficiently . This highlights its role in advancing chemical manufacturing processes.
Biochemical Studies
Lastly, the biochemical properties of 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid and its derivatives can be explored for their interactions with biological systems. This can lead to a better understanding of its pharmacodynamics and pharmacokinetics, which are crucial for drug development .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-(4-cyano-2-methoxyphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4/c1-20-12-4-8(6-16)2-3-11(12)21-13-10(14(18)19)5-9(15)7-17-13/h2-5,7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPORMAZMHQWFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2=C(C=C(C=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168823 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid | |
CAS RN |
1255147-24-0 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(4-cyano-2-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)



![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)